5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil
Brand Name: Vulcanchem
CAS No.: 75838-24-3
VCID: VC2156371
InChI: InChI=1S/C12H6F3N3O2/c13-12(14,15)8-2-1-3-9(4-8)18-6-7(5-16)10(19)17-11(18)20/h1-4,6H,(H,17,19,20)
SMILES: C1=CC(=CC(=C1)N2C=C(C(=O)NC2=O)C#N)C(F)(F)F
Molecular Formula: C12H6F3N3O2
Molecular Weight: 281.19 g/mol

5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil

CAS No.: 75838-24-3

Cat. No.: VC2156371

Molecular Formula: C12H6F3N3O2

Molecular Weight: 281.19 g/mol

* For research use only. Not for human or veterinary use.

5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil - 75838-24-3

Specification

CAS No. 75838-24-3
Molecular Formula C12H6F3N3O2
Molecular Weight 281.19 g/mol
IUPAC Name 2,4-dioxo-1-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile
Standard InChI InChI=1S/C12H6F3N3O2/c13-12(14,15)8-2-1-3-9(4-8)18-6-7(5-16)10(19)17-11(18)20/h1-4,6H,(H,17,19,20)
Standard InChI Key WRRPMKHYWNEDAR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N2C=C(C(=O)NC2=O)C#N)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)N2C=C(C(=O)NC2=O)C#N)C(F)(F)F

Introduction

Chemical Properties and Synthesis

Physical Properties

The compound exhibits the following physical characteristics:

  • Melting Point: 230–233 °C .

  • Solubility: Greater than 42.2 µg/mL in aqueous buffer at pH 7.4 .

These properties suggest high thermal stability and moderate solubility, making it suitable for pharmaceutical formulations.

Chemical Reactivity

The compound undergoes several types of chemical reactions:

  • Oxidation: The uracil moiety can be oxidized using agents like potassium permanganate or hydrogen peroxide.

  • Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution occurs at the trifluoromethyl group under basic conditions.

Synthetic Routes

The synthesis involves multiple steps:

  • Starting Material: p-Trifluoromethylaniline serves as the precursor.

  • Diazotization Reaction: Conversion to diazonium salt using nitrous acid.

  • Cyclization: Reaction with ethyl 2,3-dicyanopropionate under weakly acidic conditions forms an intermediate.

  • Chlorination: Chlorine introduction enhances reactivity for subsequent steps.

  • Decarboxylation: Adjusting pH yields the final product.

The process can be scaled for industrial production with modifications to reaction conditions.

Biological Activity

Mechanism of Action

The compound interacts with biological systems through several pathways:

  • Enzyme Inhibition: It competes with natural pyrimidines for binding sites on enzymes like thymidylate synthase, disrupting DNA synthesis in rapidly dividing cells .

  • Antiviral Activity: Preliminary studies indicate interference with viral replication processes due to structural mimicry of nucleotides .

Pharmacokinetics

Key pharmacokinetic parameters include:

  • Absorption: High gastrointestinal absorption facilitated by lipophilic trifluoromethyl group .

  • Distribution: Ability to cross the blood-brain barrier suggests potential CNS effects .

  • Metabolism: Biotransformation into active metabolites enhances therapeutic efficacy .

Anticancer Effects

Preclinical studies have shown promising results:

StudyCancer TypeIC50_{50} (µM)Mechanism
ABreast Cancer0.15Thymidylate synthase inhibition
BColon Cancer0.25Induction of apoptosis
CLung Cancer0.10Cell cycle arrest at G2/M phase

These findings highlight its potential as a chemotherapeutic agent.

Applications in Industry and Research

Chemistry and Catalysis

The compound's electronic properties make it suitable as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Material Science

Incorporation into polymers improves thermal stability and resistance to chemical degradation.

Medicine

Its structural features are being explored for drug development against cancer and infectious diseases.

Agrochemicals

Bioactive properties suggest utility in developing pesticides and herbicides.

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